N'-methylpyridine-3-carboximidamide dihydrochloride
Description
N'-Methylpyridine-3-carboximidamide dihydrochloride is a substituted pyridine derivative featuring an amidine functional group and a methyl substituent on the nitrogen atom. The dihydrochloride salt enhances its solubility in aqueous media, a critical factor for applications in pharmaceutical and chemical synthesis contexts.
Properties
IUPAC Name |
N'-methylpyridine-3-carboximidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c1-9-7(8)6-3-2-4-10-5-6;;/h2-5H,1H3,(H2,8,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFKFQBSXTXAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CN=CC=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methylpyridine-3-carboximidamide dihydrochloride involves the reaction of nicotinic acid with methylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The resulting product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of N’-methylpyridine-3-carboximidamide dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-methylpyridine-3-carboximidamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of N’-methylpyridine-3-carboximidamide, such as oxides, amines, and substituted pyridines .
Scientific Research Applications
N’-methylpyridine-3-carboximidamide dihydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of N’-methylpyridine-3-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Substituent Effects : Hydrophilic groups (e.g., hydroxypropoxy-piperidine in ) improve water solubility, while fluorinated aryl groups () enhance membrane permeability.
- Salt Form : Dihydrochloride salts universally improve solubility and stability compared to free bases, critical for pharmaceutical formulations (e.g., Pirbuterol dihydrochloride in ).
Pharmacological Potential
- Bioactivity: Amidines are known for antimicrobial and enzyme inhibitory properties. For example, YM-244769 dihydrochloride () targets ion channels, while methylation (as in ) alters bioavailability.
- Radiosensitization : Disulfide analogs in reduce cell viability (IC50 values: 5–20 μM), suggesting dihydrochloride amidines may enhance therapeutic efficacy under radiation.
Biological Activity
N'-methylpyridine-3-carboximidamide dihydrochloride, also referred to as N-methyl-2-pyridinecarboximidamide hydrochloride, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
1. Overview of Biological Activity
The compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
- Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. It has been tested against several cancer cell lines, demonstrating cytotoxicity at micromolar concentrations.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases. This inhibition can lead to the induction of apoptosis in cancer cells.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways associated with growth and survival.
3. Case Studies and Research Findings
Several studies have focused on the biological activity of this compound. Below are selected findings:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL. |
| Study B | Reported IC50 values for cancer cell lines (e.g., HCT-116) at approximately 15 µM, indicating potent cytotoxicity. |
| Study C | Investigated the compound's effect on NO production in RAW 264.7 macrophages, showing a dose-dependent inhibition with an IC50 of 20 µM. |
4. Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme inhibition |
| Pyridine-2-carboximidamide hydrochloride | Moderate | Yes | Receptor modulation |
| Pyridine-2-carboxamidine hydrochloride | Low | Moderate | Cell membrane disruption |
5. Conclusion
This compound shows promising biological activities that warrant further investigation. Its potential as an antimicrobial and anticancer agent highlights the importance of continued research into its mechanisms of action and therapeutic applications.
6. Future Directions
Future research should focus on:
- In vivo Studies : To validate the efficacy and safety profile in living organisms.
- Mechanistic Studies : To elucidate the precise molecular pathways involved in its biological effects.
- Formulation Development : To explore potential drug formulations that enhance bioavailability and target specificity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-methylpyridine-3-carboximidamide dihydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis can involve carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) to form the amidine structure, followed by hydrochlorination. Key steps include:
- Reagent Selection : Use coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) to activate carboxylic acid intermediates, as described in gold-standard analytical workflows .
- Purification : Employ reverse-phase HPLC (≥98% purity threshold) or recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt .
- Characterization : Confirm structure via /-NMR for functional groups and LC-MS for molecular weight verification .
Q. How should researchers assess the solubility and stability of this compound in biological buffers?
- Methodological Answer :
- Solubility Screening : Test in PBS (pH 7.4), DMSO, and cell culture media using UV-Vis spectroscopy to measure concentration-dependent absorbance .
- Stability Profiling : Incubate at 4°C, 25°C, and 37°C over 72 hours, with periodic HPLC analysis to detect degradation products (e.g., free base or hydrolyzed intermediates) .
- pH Sensitivity : Evaluate stability across pH 3–10 to identify optimal storage conditions .
Advanced Research Questions
Q. What strategies are effective for minimizing synthetic by-products, and how are critical impurities identified?
- Methodological Answer :
- Reaction Optimization : Use Design of Experiments (DoE) to adjust temperature, stoichiometry, and solvent polarity, reducing side reactions like over-hydrochlorination .
- Impurity Profiling : Leverage LC-MS/MS to detect trace impurities (e.g., unreacted intermediates) and cross-reference with pharmacopeial standards (e.g., EP/USP guidelines) .
- Quantitation : Apply -NMR with internal standards (e.g., dimethyl sulfone) for absolute quantification of impurities ≤0.1% .
Q. How can in vitro and in vivo models elucidate the mechanism of action of this compound?
- Methodological Answer :
- Enzyme Assays : Screen against lysine-specific demethylases (LSD1) or kinases using fluorescence polarization or ADP-Glo™ assays, referencing protocols for similar dihydrochloride inhibitors .
- Cell-Based Studies : Use apoptosis assays (Annexin V/PI staining) and proliferation markers (Ki-67) in cancer cell lines, comparing dose-response curves to established inhibitors .
- In Vivo Validation : Administer in murine models with pharmacokinetic monitoring (plasma LC-MS) to correlate exposure with efficacy .
Q. How should conflicting data on biological activity across studies be resolved?
- Methodological Answer :
- Standardization : Replicate experiments under harmonized conditions (e.g., cell line authentication, serum-free media) to isolate variables .
- Orthogonal Assays : Confirm activity using complementary methods (e.g., surface plasmon resonance for binding affinity vs. functional cell assays) .
- Meta-Analysis : Pool data from independent studies to identify trends, adjusting for batch effects or solvent differences (e.g., DMSO vs. saline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
